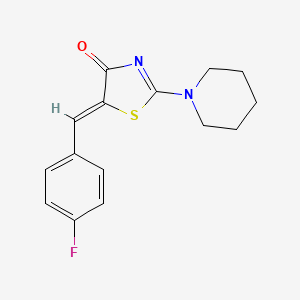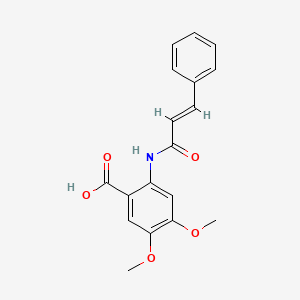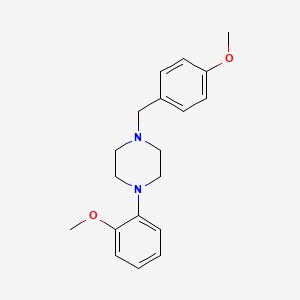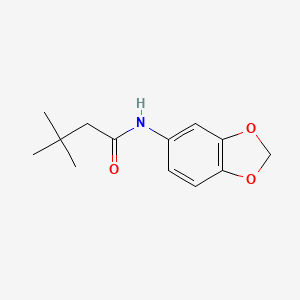
5-(4-fluorobenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluorobenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, commonly known as FBT, is a thiazolone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. FBT has been studied for its ability to act as a fluorescent probe, its anti-inflammatory properties, and its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of FBT is not yet fully understood. However, it has been proposed that FBT exerts its anti-inflammatory effects by inhibiting the NF-κB pathway, which is a key regulator of the inflammatory response. FBT has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
FBT has been shown to exhibit low toxicity towards various cell lines and has been shown to have no significant effect on cell viability. FBT has also been shown to exhibit good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using FBT in lab experiments is its high selectivity and sensitivity towards various metal ions, making it a useful tool for detecting and quantifying metal ions in biological samples. However, one limitation of using FBT is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for the study of FBT. One potential application is its use as a therapeutic agent for various diseases. Further studies are needed to determine the efficacy of FBT in vivo and its potential side effects. Another future direction is the development of new synthetic methods for FBT that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of FBT and its potential interactions with other molecules in biological systems.
合成法
FBT can be synthesized using various methods such as the Knoevenagel condensation reaction, the Gewald reaction, and the Hantzsch reaction. The most commonly used method for the synthesis of FBT is the Knoevenagel condensation reaction, which involves the reaction of 4-fluorobenzaldehyde and 2-(1-piperidinyl)thiazol-4(5H)-one in the presence of a base and a solvent.
科学的研究の応用
FBT has been extensively studied for its application as a fluorescent probe. It has been shown to exhibit high fluorescence intensity and selectivity towards various metal ions such as copper, zinc, and iron. FBT has also been studied for its anti-inflammatory properties, and it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, FBT has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-12-6-4-11(5-7-12)10-13-14(19)17-15(20-13)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLOXERRGBCSQP-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5863259.png)

![4-[2-(2,5-dichlorophenoxy)ethyl]morpholine](/img/structure/B5863274.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5863289.png)
![2-(4-chlorophenoxy)-N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5863293.png)

![2-methoxy-N-[(4-methoxy-1-naphthyl)methyl]-5-nitroaniline](/img/structure/B5863300.png)

![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5863305.png)

![2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5863324.png)
![(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5863338.png)

